1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
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Overview
Description
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thienopyrimidine core fused with a pyrrolidine ring and a thiophene moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine intermediates . These intermediates are then subjected to further reactions, such as condensation with pyrrolidine derivatives, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or reagents that facilitate the cyclization and condensation processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thienopyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiophene derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science and organic electronics.
Pyrrolidine derivatives: These compounds are widely studied for their pharmacological activities, including as inhibitors of various enzymes and receptors.
Uniqueness
1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is unique due to its combination of the thienopyrimidine, thiophene, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-4-17(7-10(1)11-2-5-18-8-11)14-13-12(3-6-19-13)15-9-16-14/h2-3,5-6,8-10H,1,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFSYMDSKBGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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